4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride
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Overview
Description
4’-(Aminomethyl)-1,1’-biphenyl-4-ol hydrochloride is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an aminomethyl group attached to one of the phenyl rings and a hydroxyl group on the other phenyl ring The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Aminomethyl)-1,1’-biphenyl-4-ol hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the nitration of biphenyl to introduce a nitro group, followed by reduction to form the corresponding amine. The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine are used. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4’-(Aminomethyl)-1,1’-biphenyl-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield biphenyl ketones, while substitution reactions can introduce various functional groups onto the biphenyl scaffold.
Scientific Research Applications
4’-(Aminomethyl)-1,1’-biphenyl-4-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-(Aminomethyl)-1,1’-biphenyl-4-ol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the biphenyl scaffold provides a rigid structure that can fit into specific binding sites. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzonitrile hydrochloride: Similar structure but with a nitrile group instead of a hydroxyl group.
4-(Aminomethyl)phenol hydrochloride: Similar structure but with a single phenyl ring.
4-(Aminomethyl)-1,1’-biphenyl-4-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4’-(Aminomethyl)-1,1’-biphenyl-4-ol hydrochloride is unique due to the combination of the aminomethyl and hydroxyl groups on a biphenyl scaffold. This combination allows for versatile chemical reactivity and the potential for multiple interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-[4-(aminomethyl)phenyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12;/h1-8,15H,9,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEDNOYUBKSWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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